molecular formula C22H21F3N2O4S2 B2966195 methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 685130-40-9

methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2966195
CAS No.: 685130-40-9
M. Wt: 498.54
InChI Key: ORKDUELRXVEHDV-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21F3N2O4S2 and its molecular weight is 498.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anti-inflammatory Properties

A study by Narayana et al. (2006) explored the synthesis of compounds related to methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The study highlighted their potential as antimicrobial and anti-inflammatory agents. This suggests a potential application in medical science, particularly in developing treatments for infections and inflammatory conditions.

Chemical Synthesis and Structural Analysis

Research by Vasu et al. (2004) focused on the crystal structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Understanding the crystal structure of these compounds is crucial in the field of material science and chemistry, as it aids in the development of new synthetic methodologies and the design of novel compounds with desired properties.

Antitumor Activity

A study by Chua et al. (1999) investigated 2-(4-acylaminophenyl)benzothiazoles, compounds structurally similar to this compound, for their antitumor activities. The study's insights into the metabolic processes and antitumor properties of these compounds suggest potential applications in cancer research, particularly in the development of new chemotherapeutic agents.

Synthesis of Novel Compounds

Further research into similar compounds, such as the work by Mmutlane et al. (2005) on the synthesis of novel indolizinone-based compounds, demonstrates the ongoing interest in these molecules. This research is significant for the pharmaceutical industry and organic chemistry, providing new pathways for synthesizing complex molecules that could have various applications, including drug development.

Antimicrobial Screening

In a study by Deohate et al. (2013), substituted bis-benzothiazole derivatives, closely related to the compound , were synthesized and screened for their antimicrobial activity. The findings from this study are relevant for developing new antimicrobial agents, potentially offering new solutions to combat antibiotic-resistant bacteria.

Properties

IUPAC Name

methyl 6-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-10-3-5-12-15(7-10)33-20(18(12)21(30)31-2)27-17(28)9-16-19(29)26-13-8-11(22(23,24)25)4-6-14(13)32-16/h4,6,8,10,16H,3,5,7,9H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKDUELRXVEHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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